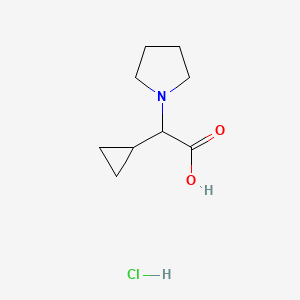
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
説明
“2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS RN®: 1461704-64-2 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “this compound” is C9H16ClNO2 . The molecular weight is 205.68 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.68 and a molecular formula of C9H16ClNO2 . The compound is stored in a frozen state .科学的研究の応用
Synthetic Applications
The pyrrolidine ring, as found in 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride, is widely used in medicinal chemistry for the synthesis of biologically active compounds. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, play a crucial role in drug discovery due to their stereochemistry and the ability to explore pharmacophore space efficiently. These compounds are characterized by their sp3-hybridization, non-planarity, and the phenomenon of "pseudorotation", which enhances their three-dimensional coverage and contributes to diverse biological activities (Li Petri et al., 2021).
Chemical Synthesis and Reactions
In the field of chemical synthesis, compounds like this compound serve as important intermediates or building blocks. For instance, the de novo synthesis of 3-pyrrolin-2-ones, a class of compounds with significant synthetic and biological interest, involves the transformation of acyclic precursors or the modification of other cyclic systems such as pyrroles and pyrrolidinones. These syntheses are crucial for creating natural product analogs and materials with diverse biological activities. Intramolecular and intermolecular cyclization approaches are key strategies in constructing the 3-pyrrolin-2-one ring system, demonstrating the versatility of pyrrolidine derivatives in complex organic syntheses (Pelkey et al., 2015).
Material Science and Engineering
In material science and engineering, pyrrolidone-based surfactants, which share structural similarities with this compound, show significant potential. These surfactants, derived from pyrrolidone and its alkylated versions, exhibit surface-active properties that are crucial for industrial and research applications. The interaction of pyrrolidone surfactants with anionic counterparts and their ability to form stabilized ion pairs through electrostatic and hydrophobic bonding highlight their importance in enhancing solvency, compatibility, and performance of various surfactant structures. Such characteristics make them valuable in formulations where reduced toxicity and improved performance are desired (Login, 1995).
特性
IUPAC Name |
2-cyclopropyl-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8(7-3-4-7)10-5-1-2-6-10;/h7-8H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTKUQZSMSHSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


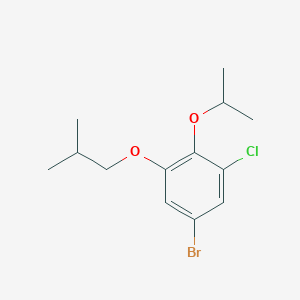

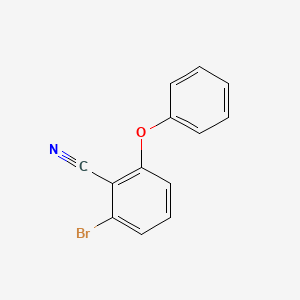
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)
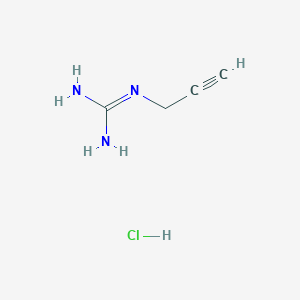
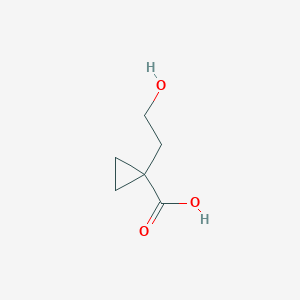
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)
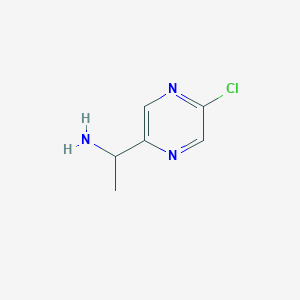


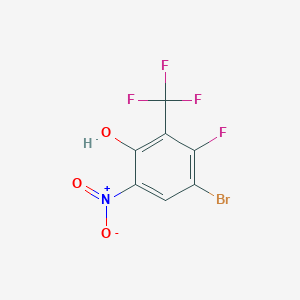
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)
![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)
